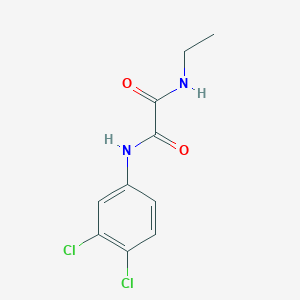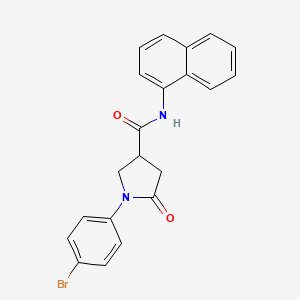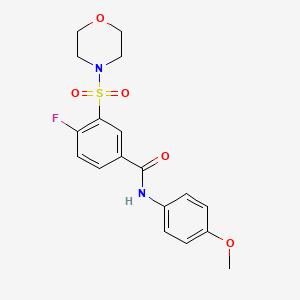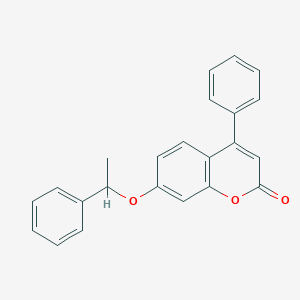
N-(3,4-dichlorophenyl)-N'-ethylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N’-ethylethanediamide is an organic compound that belongs to the class of phenylurea herbicides. It is characterized by the presence of a dichlorophenyl group attached to an ethylethanediamide moiety. This compound is primarily used in agricultural settings for its herbicidal properties, targeting a wide range of weeds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-ethylethanediamide typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-ethylethanediamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
化学反应分析
Types of Reactions: N-(3,4-dichlorophenyl)-N’-ethylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of ethylethanediamine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
科学研究应用
N-(3,4-dichlorophenyl)-N’-ethylethanediamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N’-ethylethanediamide involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, blocking the electron transport chain and leading to the disruption of energy production in plant cells. This results in the death of the targeted weeds.
相似化合物的比较
- N-(3,4-dichlorophenyl)-N’-methylurea
- N-(3,4-dichlorophenyl)-N’-dimethylurea
- N-(3,4-dichlorophenyl)-N’-isopropylurea
Comparison: N-(3,4-dichlorophenyl)-N’-ethylethanediamide is unique due to its specific ethylethanediamide moiety, which imparts distinct chemical and biological properties compared to its analogs. While similar compounds may share herbicidal activity, the specific structure of N-(3,4-dichlorophenyl)-N’-ethylethanediamide allows for targeted applications and potentially different modes of action.
属性
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-13-9(15)10(16)14-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMTGONSOAQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[[3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)


![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)

![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5125165.png)
![6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5125166.png)
![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate](/img/structure/B5125169.png)


![(5E)-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
